molecular formula C18H18N4O3 B11327759 3-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate

3-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate

Cat. No.: B11327759
M. Wt: 338.4 g/mol
InChI Key: VTKBWDDNTPOZHR-UHFFFAOYSA-N
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Description

3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-butoxybenzoate is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and agriculture

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-butoxybenzoate typically involves the formation of the tetrazole ring followed by its attachment to the phenyl and butoxybenzoate groups. One common method for synthesizing tetrazoles is the reaction of amines with triethyl orthoformate and sodium azide . This reaction can be catalyzed by various agents such as Yb(OTf)3 or zinc salts, and it proceeds under mild conditions .

Industrial Production Methods

In an industrial setting, the synthesis of tetrazole derivatives can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-butoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.

    Reduction: The nitro groups on the phenyl ring can be reduced to amines.

    Substitution: The hydrogen atoms on the tetrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can yield tetrazole N-oxides, while reduction of nitro groups can produce amines .

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

[3-(tetrazol-1-yl)phenyl] 2-butoxybenzoate

InChI

InChI=1S/C18H18N4O3/c1-2-3-11-24-17-10-5-4-9-16(17)18(23)25-15-8-6-7-14(12-15)22-13-19-20-21-22/h4-10,12-13H,2-3,11H2,1H3

InChI Key

VTKBWDDNTPOZHR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)OC2=CC=CC(=C2)N3C=NN=N3

Origin of Product

United States

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